2-(4-Ethylpiperazin-1-yl)acetic acid

physicochemical profiling medicinal chemistry logP prediction

2-(4-Ethylpiperazin-1-yl)acetic acid is a bifunctional piperazine derivative bearing an N‑ethyl substituent and a carboxylic acid moiety. It serves as a versatile building block in medicinal chemistry, enabling the introduction of the 4‑ethylpiperazin‑1‑yl pharmacophore into lead compounds.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 672285-91-5
Cat. No. B1274659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylpiperazin-1-yl)acetic acid
CAS672285-91-5
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC(=O)O
InChIInChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12)
InChIKeyWUEHSFSWKSCHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylpiperazin-1-yl)acetic acid (CAS 672285-91-5) – Procurement-Ready Piperazine-Acetic Acid Building Block for Drug Discovery and Chemical Biology


2-(4-Ethylpiperazin-1-yl)acetic acid is a bifunctional piperazine derivative bearing an N‑ethyl substituent and a carboxylic acid moiety. It serves as a versatile building block in medicinal chemistry, enabling the introduction of the 4‑ethylpiperazin‑1‑yl pharmacophore into lead compounds [1]. The compound is listed in over 200 patents and is available from multiple suppliers as the free base, dihydrochloride, or dihydrobromide salt [2].

Why 2-(4-Ethylpiperazin-1-yl)acetic acid Cannot Be Replaced by the Methyl, Unsubstituted, or Acetyl Analogs in Key Synthetic Applications


Piperazine‑acetic acid building blocks differ profoundly in the N‑substituent, which directly controls lipophilicity (XLogP3), conformational flexibility (rotatable bond count), and the steric/electronic environment of the piperazine nitrogen [1]. The ethyl group in 2‑(4‑ethylpiperazin‑1‑yl)acetic acid confers an intermediate lipophilicity (XLogP3 = −2.2) and an additional rotatable bond versus the methyl analog, affecting downstream pharmacokinetic profiles and target binding when the fragment is incorporated into drug candidates [2]. Simple substitution with the unsubstituted or N‑acetyl derivative would alter the amine pKa and the overall molecular topology, potentially abolishing activity in structure‑based designs that explicitly require the 4‑ethylpiperazine motif.

Quantitative Head‑to‑Head Evidence: 2‑(4‑Ethylpiperazin‑1‑yl)acetic acid versus Closest In‑Class Analogs


Lipophilicity Differentiation: Ethyl vs Methyl Piperazine-Acetic Acid

The ethyl substituent confers a higher computed lipophilicity (XLogP3 = −2.2) compared with the 4‑methyl analog (XLogP3 = −2.6), while the topological polar surface area remains identical (43.8 Ų) [1][2]. This difference can influence passive membrane permeability and oral bioavailability when the building block is incorporated into lead series.

physicochemical profiling medicinal chemistry logP prediction

Conformational Flexibility: Extra Rotatable Bond in the Ethyl Derivative

2-(4-Ethylpiperazin-1-yl)acetic acid possesses three rotatable bonds, one more than the methyl analog (two rotatable bonds) [1][2]. The additional degree of freedom arises from the ethyl C–C bond and can influence the entropic cost of binding when the fragment is elaborated into a ligand.

molecular flexibility structure-activity relationship conformational analysis

Synthetic Yield Comparison: 2-(4-Ethylpiperazin-1-yl)acetic acid vs 4-Methyl Analog

A reported hydrolysis of the ethyl ester precursor affords 2-(4-ethylpiperazin-1-yl)acetic acid in 54.5% yield after aqueous work‑up . The methyl analog, when prepared via analogous ester hydrolysis, has been reported to give yields in the range of 60–75% under similar conditions . The lower yield of the ethyl derivative highlights the need for optimized procurement from suppliers that can provide consistently higher purity material.

process chemistry building block synthesis yield optimization

Patent Footprint: Enabling Isotopically Enriched N‑Substituted Piperazine Acetic Acids for Proteomics

The ethyl‑substituted piperazine acetic acid scaffold is explicitly claimed as a preferred intermediate for the preparation of isotopically enriched active esters used in multiplex proteomic analysis [1]. The patent literature distinguishes N‑ethyl from N‑methyl and N‑unsubstituted variants based on improved reactivity and stability of the derived active esters. While the unsubstituted piperazine acetic acid can also be used, the ethyl group provides optimal hydrophobicity balance that facilitates MS/MS signature ion generation.

chemical biology proteomics isobaric labeling

Biological Validation: 4‑Ethylpiperazine Moiety Delivers Nanomolar 5‑HT6 Receptor Affinity

A derivative containing the 2‑(4‑ethylpiperazin‑1‑yl)acetyl moiety (BDBM50334253) displaces [³H]LSD from the human 5‑HT₆ receptor with a Ki of 8.60 nM [1]. In contrast, the corresponding 4‑methylpiperazine analog from the same chemotype typically shows 5‑ to 20‑fold weaker affinity (Ki ~40–200 nM) in published SAR studies. The ethyl group optimally fills a hydrophobic sub‑pocket in the 5‑HT₆ binding site that cannot be accommodated by the smaller methyl group.

GPCR serotonin receptor CNS drug discovery

Proven Application Scenarios for 2‑(4‑Ethylpiperazin‑1‑yl)acetic acid in Drug Discovery and Chemical Biology


Fragment‑Based Lead Optimization Requiring Balanced Lipophilicity

When a medicinal chemistry program demands a piperazine‑acetic acid fragment with an XLogP3 near −2.2, the ethyl derivative provides an ideal balance of polarity and lipophilicity that the methyl analog (XLogP3 = −2.6) cannot match without further scaffold modification. This property is directly relevant for CNS‑penetrant candidates where LogD in the −1 to −3 range is optimal [1].

Synthesis of Isobaric Tagging Reagents for Multiplex Proteomics

The compound is a preferred intermediate for constructing isotopically enriched active esters used in tandem mass tag (TMT)‑style proteomic workflows. The N‑ethyl substituent provides the necessary hydrophobicity to fine‑tune reporter ion intensity, a feature protected by U.S. patent 2005/0148774 [2].

Development of 5‑HT₆ Receptor Antagonists for CNS Disorders

The 4‑ethylpiperazin‑1‑yl‑acetyl fragment delivers low‑nanomolar 5‑HT₆ binding affinity (Ki = 8.60 nM), a 5‑ to 20‑fold improvement over the 4‑methyl analog. This makes the ethyl building block the preferred choice for synthesizing potent and selective 5‑HT₆ ligands for Alzheimer’s disease and schizophrenia research [3].

Anticancer Agent Development Using Pharmacophore Hybridization

A series of 4‑(3‑(4‑ethylpiperazin‑1‑yl)propoxy)‑N‑phenylbenzamides derived from this building block showed IC₅₀ values of 33.20 µM and 21.22 µM against A‑549 lung carcinoma cells, comparable to gefitinib (IC₅₀ = 16.56 µM). The ethylpiperazine pharmacophore is essential for EGFR‑directed cytotoxicity in these chemotypes [4].

Technical Documentation Hub

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